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Introduction: A Versatile Building Block in Modern
Chemistry
2-(Cyclopropylmethoxy)-3-iodopyridine is a substituted pyridine derivative that serves as a

valuable intermediate in synthetic organic chemistry. Its structure is distinguished by three key

features: a pyridine core, a common motif in biologically active molecules; an iodine atom at the

3-position, which provides a reactive handle for carbon-carbon and carbon-heteroatom bond

formation; and a cyclopropylmethoxy group at the 2-position, a moiety known to impart

favorable pharmacokinetic properties in drug candidates.

This guide provides a comprehensive overview of the molecular formula, weight, and other

critical technical data for 2-(Cyclopropylmethoxy)-3-iodopyridine, grounded in authoritative

sources. We will delve into its physicochemical properties, a proposed synthetic pathway with

detailed experimental logic, and its potential applications in the field of drug discovery and

development.
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The fundamental identity of a chemical compound is established by its molecular formula and

weight. These values are essential for stoichiometric calculations in synthesis, as well as for

characterization by mass spectrometry.

Molecular Formula and Weight
The molecular formula for 2-(Cyclopropylmethoxy)-3-iodopyridine is C₉H₁₀INO.[1][2] This

formula indicates the presence of nine carbon atoms, ten hydrogen atoms, one iodine atom,

one nitrogen atom, and one oxygen atom.

Based on this composition, the calculated molecular weight (formula weight) is 275.09 g/mol .

[1][2][3]

Structural Representation and Identifiers
Visualizing the molecule is key to understanding its reactivity. The structure features a pyridine

ring iodinated adjacent to the ether linkage.

Caption: Molecular Structure of 2-(Cyclopropylmethoxy)-3-iodopyridine.

Table 1: Chemical Identifiers

Identifier Value Source(s)

CAS Number 766557-62-4 [1][2][3]

IUPAC Name
2-(cyclopropylmethoxy)-3-

iodopyridine
[1]

SMILES IC1=CC=CN=C1OCC1CC1 [1][2]

InChI Key
ILSBVXOYWKUWLJ-

UHFFFAOYSA-N
[1]

| MDL Number| MFCD06659010 |[1][2] |
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Understanding the physical properties and safety hazards is a prerequisite for handling and

utilizing any chemical reagent in a research setting.

Table 2: Physicochemical and Safety Properties

Property Value Source(s)

Molecular Weight 275.09 g/mol [1][2][3]

Molecular Formula C₉H₁₀INO [1][2]

Appearance Data not available

Melting Point Data not available

Boiling Point Data not available [2]

Purity Typically ≥97% [1][3]

Sensitivity Light sensitive [1]

| Hazard Statements| H315: Causes skin irritation.H319: Causes serious eye irritation.H335:

May cause respiratory irritation. |[1][3] |

Trustworthiness Note: The absence of publicly available data for melting and boiling points

from major chemical suppliers and databases indicates that these properties may not have

been formally reported or are inconsistent. Researchers should characterize the compound

upon synthesis or acquisition to determine these values. Standard personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when

handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis Protocol: A Proposed Pathway
While specific, peer-reviewed synthesis procedures for 2-(Cyclopropylmethoxy)-3-
iodopyridine are not readily available in the searched literature, a logical and robust synthetic

route can be proposed based on established organometallic and ether synthesis reactions. The

following protocol is a self-validating system grounded in well-understood chemical

transformations.
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The proposed synthesis begins with a commercially available starting material, 2-

chloropyridine, and proceeds via a directed ortho-metalation/iodination followed by a

nucleophilic substitution (Williamson ether synthesis).

Workflow Diagram

2-Chloropyridine 1. LDA or n-BuLi/TMP, THF, -78°C
2. Iodine (I₂) 2-Chloro-3-iodopyridine NaOH, H₂O, Heat 2-Hydroxy-3-iodopyridine (Bromomethyl)cyclopropane, K₂CO₃, DMF 2-(Cyclopropylmethoxy)-3-iodopyridine

Directed ortho-Metalation
& Iodination

Nucleophilic Aromatic
Substitution

Williamson Ether
Synthesis

Click to download full resolution via product page

Caption: Proposed Synthetic Workflow for 2-(Cyclopropylmethoxy)-3-iodopyridine.

Step-by-Step Methodology
Step 1: Directed ortho-Metalation and Iodination of 2-Chloropyridine

Rationale: The chlorine atom at the 2-position of the pyridine ring is an effective ortho-

directing group for metalation.[4] Using a strong, non-nucleophilic base like lithium

diisopropylamide (LDA) or a combination of n-butyllithium and a bulky amine like 2,2,6,6-

tetramethylpiperidine (TMP) allows for the selective deprotonation at the 3-position. The

resulting lithiated intermediate is then quenched with an electrophilic iodine source to install

the iodine atom. This method provides high regioselectivity.

Protocol:

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or

Nitrogen), dissolve 2-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool

the solution to -78 °C.

Slowly add a solution of LDA or n-BuLi/TMP (1.05 eq) while maintaining the temperature at

-78 °C.

Stir the mixture for 2 hours at this temperature to ensure complete metalation.

Add a solution of iodine (I₂) (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
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After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78

°C before slowly warming to room temperature.

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

and extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-chloro-3-

iodopyridine.[5] Purify by column chromatography.

Step 2: Hydrolysis to 2-Hydroxy-3-iodopyridine

Rationale: The chloro group on the electron-deficient pyridine ring can be displaced by a

hydroxide ion via a nucleophilic aromatic substitution reaction, typically requiring heat. This

step is necessary to generate the hydroxyl group required for the subsequent etherification.

Protocol:

Reflux the crude 2-chloro-3-iodopyridine from the previous step in an aqueous solution of

sodium hydroxide (NaOH).

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture and carefully neutralize with hydrochloric acid (HCl) to

precipitate the product.

Filter the solid, wash with cold water, and dry to obtain 2-hydroxy-3-iodopyridine.

Step 3: Williamson Ether Synthesis

Rationale: This classic method is used to form the ether linkage. The hydroxyl group of 2-

hydroxy-3-iodopyridine is deprotonated by a mild base (e.g., potassium carbonate) to form a

nucleophilic alkoxide. This alkoxide then displaces the bromide from

(bromomethyl)cyclopropane in an Sₙ2 reaction to form the final product.

Protocol:
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Suspend 2-hydroxy-3-iodopyridine (1.0 eq) and potassium carbonate (K₂CO₃) (1.5 eq) in a

polar aprotic solvent like dimethylformamide (DMF).

Add (bromomethyl)cyclopropane (1.2 eq) to the suspension.

Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed

(monitor by TLC).

Cool the reaction to room temperature, pour into water, and extract with an organic

solvent.

Wash the combined organic layers, dry over MgSO₄, filter, and concentrate.

Purify the crude product by column chromatography to yield pure 2-
(Cyclopropylmethoxy)-3-iodopyridine.

Reactivity and Applications in Drug Discovery
The synthetic utility of 2-(Cyclopropylmethoxy)-3-iodopyridine is rooted in the distinct

reactivity of its functional groups.

The Role of the Iodopyridine Scaffold
The carbon-iodine bond at the 3-position is the primary site of reactivity. Iodine is an excellent

leaving group in palladium-catalyzed cross-coupling reactions, making this compound a

versatile precursor for creating more complex molecules.[6] This allows for the strategic

introduction of various substituents at this position.

2-(Cyclopropylmethoxy)-3-iodopyridine

Suzuki Coupling
(with Boronic Acids)

Pd Catalyst

Sonogashira Coupling
(with Alkynes)

Pd/Cu Catalysts

Buchwald-Hartwig
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Caption: Key Cross-Coupling Reactions at the C-I Bond.

Suzuki-Miyaura Coupling: Enables the formation of a C-C bond by reacting the iodopyridine

with boronic acids or esters, allowing for the introduction of aryl or vinyl groups.[6]

Sonogashira Coupling: Creates C-C triple bonds by coupling with terminal alkynes, a

common strategy in the synthesis of kinase inhibitors.[6]

Buchwald-Hartwig Amination: Forms C-N bonds, allowing for the introduction of amine-based

substituents.

The Influence of the Cyclopropylmethoxy Group
The cyclopropyl moiety is a "magic fragment" in medicinal chemistry. Its incorporation into a

molecule can significantly enhance drug-like properties.[7]

Improved Metabolic Stability: The C-H bonds on the cyclopropyl ring are stronger than those

in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome

P450 enzymes.[7] Replacing a more metabolically labile group with a cyclopropylmethoxy

moiety can increase the half-life of a drug.

Enhanced Potency: The rigid nature of the cyclopropyl ring can act as a conformational

restraint, locking the molecule into a bioactive conformation that binds more tightly to its

biological target.[7]

Modulation of Physicochemical Properties: The group can fine-tune lipophilicity and pKa,

which are critical for optimizing a compound's absorption, distribution, metabolism, and

excretion (ADME) profile.[7]

Expertise & Experience Insight: By combining the versatile reactivity of the iodopyridine

scaffold with the beneficial pharmacokinetic properties of the cyclopropylmethoxy group, 2-
(Cyclopropylmethoxy)-3-iodopyridine emerges as a highly strategic building block. It is

particularly well-suited for the synthesis of libraries of compounds aimed at targets like protein

kinases, where a central heterocyclic core is often elaborated with different substituents to

optimize potency and selectivity.

Conclusion
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2-(Cyclopropylmethoxy)-3-iodopyridine, with a molecular formula of C₉H₁₀INO and a

molecular weight of 275.09 g/mol , is a key synthetic intermediate with significant potential in

pharmaceutical and agrochemical research. While detailed experimental data on its physical

properties are sparse, its synthesis is achievable through logical, well-established chemical

reactions. Its true value lies in the combination of a reactive iodine handle, ideal for

sophisticated cross-coupling chemistry, and a cyclopropylmethoxy group known to confer

advantageous ADME properties. This makes it an attractive starting point for any drug

discovery program focused on developing novel, potent, and metabolically stable therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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